molecular formula C10H15NO3S B3322389 2-(5-ethylpyridin-2-yl)ethyl methanesulfonate CAS No. 144809-26-7

2-(5-ethylpyridin-2-yl)ethyl methanesulfonate

Cat. No.: B3322389
CAS No.: 144809-26-7
M. Wt: 229.3 g/mol
InChI Key: QBBOABZXKOJOEC-UHFFFAOYSA-N
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Description

2-(5-Ethylpyridin-2-yl)ethyl methanesulfonate ( 144809-26-7) is an organic compound with the molecular formula C 10 H 15 NO 3 S and a molecular weight of 229.30 g/mol . This chemical is supplied as a high-purity standard, primarily serving as an in-house impurity or metabolite reference standard in pharmaceutical development and quality control processes . As a methanesulfonate ester derivative containing a pyridine moiety, this compound is of significant interest in chemical and pharmaceutical research. The structure suggests its potential role as an intermediate in synthesizing more complex molecules, such as novel 2-(pyridin-2-yl)pyrimidine derivatives, which have been explored for various biological activities . Methanesulfonate esters, as a class of compounds, are well-known alkylating agents . While the specific research applications for this particular compound are not extensively documented in public literature, its structural features make it a valuable building block in medicinal chemistry for constructing libraries of heterocyclic compounds with potential pharmacological properties . Handling and storage of this material require careful attention. It is recommended that the compound be stored refrigerated at 2-8°C to ensure stability . Researchers should handle it with appropriate safety precautions in a controlled laboratory setting. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. The information presented is for reference purposes and is based on currently available data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-ethylpyridin-2-yl)ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-3-9-4-5-10(11-8-9)6-7-14-15(2,12)13/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBOABZXKOJOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-ethylpyridin-2-yl)ethyl methanesulfonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and genetic research. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and providing detailed insights into its mechanisms of action, applications, and effects.

This compound, often referred to as ethyl mesylate, is an alkylating agent known for its reactivity with nucleophilic sites in biological molecules. Its chemical structure allows it to participate in various reactions, making it a valuable compound in synthetic organic chemistry.

The primary mechanism of action for this compound involves the alkylation of nucleophilic sites in DNA and proteins. This reaction occurs via a mixed SN1/SN2 mechanism, leading to modifications in genetic material that can result in mutations or cellular damage. Specifically, it has been shown to ethylate nitrogen positions in DNA bases, particularly at the N-7 position of guanine, which can lead to base-pair transitions and chromosomal breakage .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies have demonstrated that related derivatives can inhibit bacterial growth by disrupting mRNA translation processes . This suggests potential applications in developing new antimicrobial agents.

Mutagenic Effects

As an ethylating agent, this compound has been classified as mutagenic. Studies have shown that it induces mutations across various organisms, from bacteria to mammals. The mutagenic effects are attributed to its ability to cause DNA damage through alkylation, leading to genetic instability .

Study on Genetic Mutations

A notable study investigated the mutagenic effects of ethyl methanesulfonate on camelina seeds. The research utilized ISSR (Inter Simple Sequence Repeat) analysis to assess genetic changes induced by EMS treatment. The findings revealed significant mutations, supporting the compound's utility in genetic studies aimed at improving crop traits .

Antifibrotic Activity

Another study evaluated the antifibrotic properties of derivatives similar to this compound. Compounds were tested on hepatic stellate cells (HSC-T6), demonstrating their ability to inhibit collagen expression and reduce fibrosis markers in vitro. This suggests potential therapeutic applications in treating fibrotic diseases .

Data Tables

Study Biological Activity Methodology Findings
Study 1AntimicrobialBacterial assaysInhibition of bacterial growth observed
Study 2MutagenesisISSR analysisInduced mutations in camelina seeds
Study 3AntifibroticCell culture assaysReduced collagen expression in HSC-T6 cells

Scientific Research Applications

Medicinal Chemistry

2-(5-ethylpyridin-2-yl)ethyl methanesulfonate is utilized in medicinal chemistry for:

  • Drug Development: It serves as an intermediate in synthesizing thiazolidinedione derivatives, which are known for their hypoglycemic activity. Notable examples include pioglitazone, a drug used for treating type II diabetes .

Biochemical Studies

The compound's unique structure allows it to interact specifically with biological molecules:

  • Receptor Binding Studies: Its potential to bind to specific receptors can be investigated to understand its biochemical pathways and therapeutic effects.

Chemical Synthesis

In organic synthesis, it acts as a versatile building block:

  • Reagent in Organic Reactions: It can be employed in various chemical reactions to create more complex organic molecules, enhancing the efficiency of synthetic pathways.

Case Study 1: Thiazolidinedione Synthesis

A study highlighted the use of this compound in synthesizing thiazolidinedione derivatives. The compound was dissolved in toluene and reacted under heat, yielding significant quantities of desired products with notable hypoglycemic properties. This illustrates its utility in developing medications for diabetes management .

Research investigating the biological activity of compounds derived from this compound demonstrated its potential as a modulator of metabolic pathways. The interaction with specific enzymes was studied to evaluate its efficacy in influencing glucose metabolism, showcasing its relevance in metabolic disease research.

Data Table: Comparison of Applications

Application AreaDescriptionExample Uses
Medicinal ChemistryIntermediate for drug synthesisPioglitazone for diabetes treatment
Biochemical StudiesInvestigating receptor interactionsStudies on metabolic pathways
Chemical SynthesisBuilding block for complex organic moleculesReagent in organic reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyridine Backbones

(a) (5-Chloropyridin-2-yl)methyl Methanesulfonate
  • CAS Number : 864758-02-1
  • Key Differences :
    • Substitution: Chlorine atom at the 5-position of the pyridine ring instead of ethyl.
    • Reactivity: The electron-withdrawing Cl group may reduce nucleophilicity compared to the ethyl group, altering metabolic stability .
(b) Ethyl 2-(5-Ethylpyridin-2-yl)acetate
  • CAS Number : 1214911-59-7
  • Key Differences: Functional Group: Acetate ester replaces methanesulfonate.
(c) 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)-ethyl Methanesulfonate
  • CAS Number: Not explicitly listed (referenced in ).
  • Key Differences :
    • Backbone: Imidazole ring with nitro and methyl substituents instead of pyridine.
    • Applications: Likely used in antiparasitic or antimicrobial agents due to nitroimidazole motifs .

Functional Group Variants: Methanesulfonate Esters

(a) KB-R7943 (NCX Inhibitor)
  • CAS Number: Not explicitly listed (referenced in ).
  • Structure : 2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea methanesulfonate.
  • Key Differences :
    • Pharmacological Target: Selective inhibition of Na⁺/Ca²⁺ exchanger (NCX), unlike the Pioglitazone impurity.
    • Substituents: Nitrobenzyloxy group enhances target specificity for cardiac applications .
(b) Complex Benzimidazole Methanesulfonate (Boehringer Ingelheim)
  • CAS Number: Not explicitly listed (referenced in ).
  • Structure : Contains benzimidazole and hexyloxycarbonyl groups.
  • Key Differences :
    • Molecular Complexity: Larger structure with multiple aromatic systems, likely influencing receptor binding kinetics.
    • Applications: Designed as a medicated compound for specialized therapeutic targets .

Pharmaceutical Impurities and Derivatives

(a) Pioglitazone Impurity C(EP)
  • CAS Number : 952188-00-0
  • Structure : Thiazolidinedione core with ethylpyridinyl ethoxy substituents.
  • Key Differences :
    • Core Structure: Retains antidiabetic activity via peroxisome proliferator-activated receptor (PPAR) modulation, unlike the methanesulfonate impurity .
(b) Pioglitazone Impurity E(EP)
  • CAS Number : 868754-42-1
  • Structure: Ethyl propanoate derivative.
  • Key Differences :
    • Metabolic Pathway: Ester hydrolysis may lead to inactive metabolites, whereas methanesulfonate derivatives are more stable .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Substituent/Group Solubility Primary Application Reference
This compound 144809-26-7 Ethylpyridinyl, methanesulfonate Non-aqueous Pharmaceutical impurity
(5-Chloropyridin-2-yl)methyl methanesulfonate 864758-02-1 Chloropyridinyl Not reported Research chemical
Ethyl 2-(5-ethylpyridin-2-yl)acetate 1214911-59-7 Ethylpyridinyl, acetate Lipophilic Synthetic intermediate
KB-R7943 N/A Nitrobenzyloxy, isothiourea Aqueous Cardiac NCX inhibitor

Table 2: Pharmacokinetic and Physicochemical Properties

Property This compound (5-Chloropyridin-2-yl)methyl Methanesulfonate KB-R7943
Molecular Weight (g/mol) 229.29 236.68 (estimated) 469.95 (estimated)
LogP (Lipophilicity) ~1.5 (predicted) ~2.0 (predicted) ~3.8 (predicted)
Metabolic Stability High (sulfonate group) Moderate Low (nitro group)
Biological Target None (impurity) Not reported Na⁺/Ca²⁺ exchanger

Key Findings and Implications

Structural Influence on Function :

  • Ethyl and chlorine substituents on pyridine alter electronic properties, affecting reactivity and solubility .
  • Methanesulfonate esters generally exhibit higher stability compared to acetate esters, critical for impurity profiling .

Pharmacological Relevance :

  • Complex methanesulfonates (e.g., KB-R7943) demonstrate target selectivity, whereas simpler analogs like 144809-26-7 lack therapeutic activity .

Quality Control :

  • Monitoring 144809-26-7 ensures Pioglitazone’s safety, while analogs highlight the need for precise synthetic control to avoid unwanted byproducts .

Q & A

Q. What are the optimal synthetic routes for 2-(5-ethylpyridin-2-yl)ethyl methanesulfonate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves converting 2-(5-ethylpyridin-2-yl)ethanol to the methanesulfonate ester via reaction with methanesulfonyl chloride (MsCl) or methanesulfonic anhydride. Key steps include:

  • Reagents and Conditions : Use toluene as a solvent and triethylamine (TEA) as a base to neutralize HCl byproduct .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating the product.
  • Yield Optimization : Maintaining anhydrous conditions and a temperature of 0–5°C during MsCl addition minimizes side reactions.

Q. How is structural integrity confirmed for this compound?

Methodological Answer: Characterization involves:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.45 (d, pyridine-H), δ 4.50 (t, -OCH₂CH₂-), δ 3.20 (s, -SO₃CH₃) .
    • ¹³C NMR : Methanesulfonate carbonyl at δ 40–45 ppm .
  • FT-IR : Strong S=O stretch at 1170–1190 cm⁻¹ .
  • Mass Spectrometry : ESI-MS m/z calculated for C₁₁H₁₅NO₃S: 241.08 (M+H⁺) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model:

  • Electrostatic Potential (ESP) : Highlights electron-deficient sulfur in the sulfonate group, favoring nucleophilic attack .
  • Transition State Analysis : Predicts activation energy for reactions with amines or alcohols.
  • Solvent Effects : Polar solvents (e.g., DMF) stabilize intermediates, reducing energy barriers .

Q. What strategies resolve contradictions in purity assessments between HPLC and NMR?

Methodological Answer:

  • HPLC-DAD vs. ¹H NMR : Discrepancies arise from UV-inactive impurities (e.g., inorganic salts). Use orthogonal methods:
    • Ion Chromatography : Detects sulfonate counterions (e.g., Na⁺) .
    • TGA-MS : Identifies volatile impurities (e.g., residual solvent) .
  • Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard for absolute purity .

Q. How does this compound function as a prodrug intermediate in antidiabetic agents?

Methodological Answer: The compound is a key intermediate in synthesizing thiazolidinediones (TZDs):

  • Mechanism : Methanesulfonate acts as a leaving group, enabling nucleophilic substitution with phenolic oxygen in benzaldehyde derivatives (e.g., 4-hydroxybenzaldehyde) .
  • In Vivo Activation : Enzymatic cleavage releases the active TZD moiety, enhancing bioavailability .

Q. What crystallographic techniques elucidate solid-state stability of derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolves packing motifs (e.g., π-π stacking in pyridine rings) affecting stability .
  • Powder XRD : Monitors polymorph transitions under stress conditions (40°C/75% RH) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···O) contributing to hygroscopicity .

Q. How are impurity profiles controlled during large-scale synthesis?

Methodological Answer:

  • HPLC-MS Tracking : Identifies common impurities (e.g., unreacted ethanol precursor or over-sulfonated byproducts) .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, reducing batch-to-batch variability .
  • Purification : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >99.5% purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-ethylpyridin-2-yl)ethyl methanesulfonate
Reactant of Route 2
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2-(5-ethylpyridin-2-yl)ethyl methanesulfonate

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